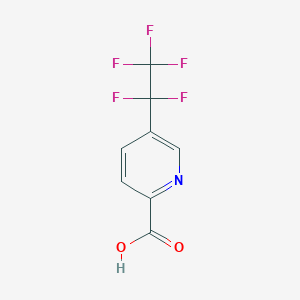
rac-(2R,4S)-4-methyl-2-(oxan-4-yl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac-(2R,4S)-4-methyl-2-(oxan-4-yl)piperidine: is a chiral compound that belongs to the class of piperidines It is characterized by the presence of a piperidine ring substituted with a methyl group and an oxane ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of rac-(2R,4S)-4-methyl-2-(oxan-4-yl)piperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diamines.
Introduction of the Oxane Ring: The oxane ring can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the piperidine ring is replaced by an oxane moiety.
Methylation: The final step involves the methylation of the piperidine ring at the 4-position using methylating agents such as methyl iodide under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can be employed to modify the oxane ring or reduce any double bonds present in the structure.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the oxane ring, where the oxygen atom can act as a leaving group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as alkoxides and amines can be used under basic conditions.
Major Products:
Oxidation: N-oxides of the piperidine ring.
Reduction: Reduced forms of the oxane ring or piperidine derivatives.
Substitution: Substituted oxane derivatives with various functional groups.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: rac-(2R,4S)-4-methyl-2-(oxan-4-yl)piperidine can be used as a building block in the synthesis of more complex organic molecules.
Chiral Catalysts: The compound’s chiral nature makes it a potential candidate for use in asymmetric synthesis as a chiral catalyst or ligand.
Biology and Medicine:
Pharmacological Studies: The compound can be investigated for its potential pharmacological activities, including its effects on neurotransmitter systems.
Drug Development: It may serve as a lead compound in the development of new therapeutic agents targeting specific biological pathways.
Industry:
Material Science:
Agrochemicals: It may be used in the synthesis of agrochemicals with improved efficacy and safety profiles.
作用機序
The mechanism of action of rac-(2R,4S)-4-methyl-2-(oxan-4-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of these targets, modulating their activity. The exact pathways involved depend on the specific application and target of interest.
類似化合物との比較
rac-(2R,4S)-4-methyl-2-(oxan-4-yl)piperidine: Unique due to its specific substitution pattern and chiral centers.
4-methylpiperidine: Lacks the oxane ring, making it less complex.
2-(oxan-4-yl)piperidine:
Uniqueness: this compound stands out due to its combination of a piperidine ring, oxane ring, and chiral centers, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for rac-(2R,4S)-4-methyl-2-(oxan-4-yl)piperidine involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "4-methylpiperidine", "4-bromobutan-1-ol", "sodium hydride", "tetrahydrofuran", "acetic acid", "sodium chloride", "sodium sulfate", "magnesium", "ethylmagnesium bromide", "2-butanone", "hydrochloric acid", "sodium hydroxide", "sodium borohydride", "acetic anhydride", "pyridine", "methanol", "diethyl ether" ], "Reaction": [ "4-methylpiperidine is reacted with 4-bromobutan-1-ol in the presence of sodium hydride and tetrahydrofuran to form rac-(2R,4S)-4-methyl-2-(oxan-4-yl)piperidine.", "The resulting product is then treated with acetic acid and sodium chloride to remove any impurities.", "Magnesium is added to the purified product in the presence of ethylmagnesium bromide to form a Grignard reagent.", "The Grignard reagent is then reacted with 2-butanone to form a tertiary alcohol.", "The tertiary alcohol is then treated with hydrochloric acid to form the corresponding chloride.", "Sodium hydroxide is added to the chloride to form the corresponding alcohol.", "The alcohol is then reduced using sodium borohydride to form the corresponding alcohol.", "Acetic anhydride and pyridine are added to the alcohol to form the corresponding acetate.", "The acetate is then hydrolyzed using sodium hydroxide to form the target compound rac-(2R,4S)-4-methyl-2-(oxan-4-yl)piperidine.", "The final product is purified using methanol and diethyl ether." ] } | |
CAS番号 |
2763584-47-8 |
分子式 |
C11H21NO |
分子量 |
183.3 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



